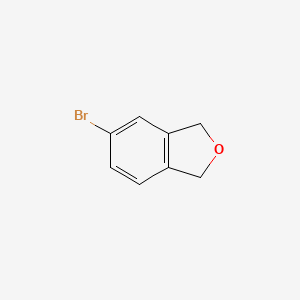

5-Bromo-1,3-dihydroisobenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZWXNMQOCNDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681028 | |

| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220513-49-5 | |

| Record name | 5-Bromo-1,3-dihydroisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220513-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dihydro-2-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1,3-dihydroisobenzofuran

<

This guide provides a comprehensive overview of 5-Bromo-1,3-dihydroisobenzofuran, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and applications. This document will delve into its fundamental chemical characteristics, synthesis, and relevance in the broader field of medicinal chemistry.

Core Compound Identification and Properties

This compound, also known as 5-bromophthalane, is a brominated heterocyclic compound. Its structure consists of a dihydroisobenzofuran core with a bromine atom substituted at the 5-position of the benzene ring. This bromine atom is strategically placed, making it a valuable precursor for further chemical modifications through various cross-coupling reactions.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C8H7BrO | [1][2][3][4] |

| Molecular Weight | 199.04 g/mol | [2][4] |

| CAS Number | 220513-49-5 | [1][2][3][4] |

| Appearance | White to Pale Yellow Crystalline Solid | [5] |

| Melting Point | 162-166 °C (for the related compound 5-Bromophthalide) | [5][6] |

| SMILES | BrC1=CC2=C(COC2)C=C1 | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through several routes. A common and efficient method involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols. This approach is advantageous due to the ready availability of the starting materials, which can be prepared from the reactions of 2-vinylphenyllithiums with carbonyl compounds.[7]

The general workflow for such a synthesis is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

The key to this synthesis is the electrophilic addition of iodine to the double bond of the vinyl group, which initiates an intramolecular cyclization with the hydroxyl group, forming the dihydroisobenzofuran ring. The resulting iodomethyl derivative can then be further modified. While this specific example leads to an iodinated intermediate, similar strategies can be adapted for the synthesis of the brominated target compound.

Role in Drug Discovery and Development

Brominated heterocyclic compounds like this compound are of significant interest in medicinal chemistry. The bromine atom serves as a versatile handle for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries for biological screening.

The isobenzofuranone core, a related structure, is found in numerous biologically active compounds.[8] These compounds have demonstrated a wide array of activities, including antifungal, anti-platelet, and cytotoxic effects.[8] The functionalization at various positions of the isobenzofuran ring system is a key strategy in the development of novel therapeutic agents. The strategic placement of the bromine atom in this compound makes it a valuable building block for synthesizing analogs of these bioactive molecules.

Current research often focuses on the synthesis of derivatives of brominated phthalides and related isobenzofuranones as intermediates for new pharmaceutical agents.[9] The reactivity of the bromine atom allows for the systematic exploration of the chemical space around the core scaffold, which is a critical step in optimizing drug-like properties and biological activity.

Experimental Protocol: A Representative Synthesis

While a direct, detailed synthesis protocol for this compound from readily available starting materials is not extensively documented in the provided search results, a general procedure for the synthesis of a related precursor, 5-bromophthalide, from 5-aminophthalide via a Sandmeyer reaction is described.[5] This highlights a common strategy for introducing a bromine atom onto an aromatic ring.

Synthesis of 5-Bromophthalide from 5-Aminophthalide

-

Step 1: Diazotization. 5-Aminophthalide is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0 °C. A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the temperature at 0 °C. This step generates the corresponding diazonium salt. The rationale for the low temperature is to prevent the premature decomposition of the unstable diazonium salt.

-

Step 2: Sandmeyer Reaction. A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding 5-bromophthalide. The copper catalyst is crucial for the efficiency of this transformation.

-

Step 3: Work-up and Purification. The reaction mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure 5-bromophthalide.

This synthetic intermediate, 5-bromophthalide, can then potentially be reduced to form this compound.

Safety and Handling

As with all chemical reagents, this compound and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [Link]

-

Arctom. This compound. [Link]

-

R&D Scientific Inc. This compound. [Link]

-

PubChem. 5-Bromophthalide. [Link]

-

Pharmaffiliates. Dimethyl (5-bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. [Link]

- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Heterocycles, 74(1), 289.

-

Chemsrc. 5-Bromophthalide. [Link]

-

Manipal Research Portal. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

-

ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. [Link]

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Revista Virtual de Química, 9(3), 1083-1098.

-

ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 220513-49-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]

- 5. 5-Bromophthalide | 64169-34-2 [chemicalbook.com]

- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Bromo-1,3-dihydroisobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydroisobenzofuran, a halogenated derivative of the phthalan core, represents a key structural motif in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a building block in the development of novel compounds necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This in-depth technical guide offers a comprehensive overview of the spectroscopic data for this compound, detailing the principles, experimental protocols, and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a benzene ring substituted with a bromine atom and a fused dihydrofuran ring.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6, H-7 | 7.1 - 7.4 | Multiplet | 3H |

| H-1, H-3 | ~5.1 | Singlet | 4H |

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. Due to the bromo-substitution, these protons will be chemically non-equivalent and will likely give rise to a complex multiplet.

-

Methylene Protons (H-1, H-3): The four protons of the two methylene groups (CH₂) in the dihydrofuran ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a single, sharp singlet at approximately 5.1 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Br) | ~115-120 |

| Aromatic CH | ~120-130 |

| Quaternary Aromatic C | ~135-140 |

| C-1, C-3 (CH₂) | ~70-75 |

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of approximately 115-140 ppm. The carbon atom directly attached to the bromine (C-5) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The other aromatic CH carbons will resonate between 120-130 ppm, while the quaternary carbons (C-3a and C-7a) will be further downfield, around 135-140 ppm.

-

Methylene Carbons (C-1, C-3): The two equivalent methylene carbons are expected to resonate in the region of 70-75 ppm due to the direct attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-O-C stretch (ether) | 1150 - 1050 | Strong |

| C-Br stretch | 600 - 500 | Medium to Strong |

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[1]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is expected in the 1150-1050 cm⁻¹ region. This is a key diagnostic peak for the dihydrofuran moiety.

-

C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

Data Interpretation and Analysis

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ | 198/200 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M-Br]⁺ | 119 | Loss of the bromine atom. |

| [M-CH₂O]⁺ | 168/170 | Loss of a formaldehyde unit. |

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a mass-to-charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these two peaks will be approximately 1:1.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom to give a fragment at m/z 119, and the loss of a formaldehyde (CH₂O) unit from the dihydrofuran ring.

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By following the experimental protocols and interpretive guidelines outlined in this technical guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of the characteristic isotopic signature of bromine in the mass spectrum, the specific C-O-C stretching in the IR spectrum, and the unique proton and carbon environments observed in the NMR spectra creates a distinctive spectroscopic fingerprint for this molecule.

References

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

1H NMR and 13C NMR spectrum of 5-Bromo-1,3-dihydroisobenzofuran

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Bromo-1,3-dihydroisobenzofuran

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound (CAS 220513-49-5).[1][2] Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectral data of this important heterocyclic building block. We will explore the structural basis for the observed chemical shifts and multiplicities, provide predicted spectral data based on established principles, and outline a robust protocol for experimental data acquisition. The causality behind spectral features is explained, grounding the interpretation in fundamental principles of magnetic anisotropy, electronegativity, and substituent effects.

Introduction and Molecular Structure

This compound, also known as 5-bromophthalan, belongs to a class of bicyclic ethers that serve as valuable intermediates in organic synthesis. For instance, related phthalan structures are precursors in the synthesis of antidepressant drugs like Citalopram.[3] The structural characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. The bromine atom at the C5 position and the oxygen atom in the furan ring are the key features that dictate the electronic environment and, consequently, the NMR spectrum.

To facilitate discussion, the following numbering scheme will be used:

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

Predicted ¹H NMR Data

Based on the molecular structure, we anticipate five distinct signals: two from the aliphatic methylene protons and three from the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| H1 / H3 | ~5.1 | Singlet (s) | 4H | These two CH₂ groups are chemically equivalent due to the molecule's C₂ᵥ symmetry plane. They are adjacent to an oxygen atom, which is strongly deshielding, shifting them downfield. They appear as a single sharp singlet as there are no vicinal protons to couple with. |

| H7 | ~7.2 | Doublet (d) | 1H | This proton is ortho to the C7a carbon of the fused ring. It is expected to be the most upfield of the aromatic signals. It is split into a doublet by the adjacent H6 proton. |

| H6 | ~7.3 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H7 and H4 (via a four-bond coupling, which may not be resolved). Its chemical shift is influenced by the ortho ether oxygen and the para bromine atom. |

| H4 | ~7.4 | Singlet (or narrow d) | 1H | This proton is adjacent to the bromine-bearing carbon (C5). Its signal is shifted downfield due to the deshielding effect of the bromine. It appears as a singlet or a very narrow doublet due to a small meta-coupling to H6. |

Note: Predicted values are based on standard substituent effects and analysis of similar structures. The actual spectrum should be acquired for confirmation.[4]

Causality of Spectral Features

-

Equivalence of Methylene Protons: The free rotation of the C-O bonds and the overall symmetry of the molecule make the four protons on C1 and C3 magnetically and chemically equivalent, resulting in a single, sharp 4H singlet.

-

Aromatic Region Splitting: The substitution pattern on the benzene ring breaks its symmetry, giving rise to three distinct signals. The splitting pattern follows standard ortho and meta coupling rules.[5] The ortho coupling constant (³JHH) is typically in the range of 7-9 Hz, while the meta coupling constant (⁴JHH) is smaller, around 2-3 Hz.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the plane of symmetry bisecting the O2 atom and the C5-Br bond, we expect to see six distinct signals for the eight carbon atoms.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on the effects of the oxygen and bromine substituents on the parent 1,3-dihydroisobenzofuran scaffold.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 / C3 | ~73 | These equivalent methylene carbons are directly attached to the electronegative oxygen, causing a significant downfield shift into the typical range for ethers. |

| C5 | ~118 | This is the carbon directly attached to the bromine. The "heavy atom effect" of bromine and its electronegativity cause a moderate downfield shift. |

| C6 | ~124 | This carbon is ortho to the bromine and meta to the ether linkage. |

| C4 | ~129 | This carbon is meta to the bromine and ortho to the ether linkage. |

| C7 | ~133 | This carbon is para to the bromine atom. |

| C3a / C7a | ~140 | These quaternary carbons are part of the fused ring system and are deshielded by their attachment to the aromatic ring and the adjacent ether carbons. |

Influence of Substituents

-

Oxygen Atom: The highly electronegative oxygen atom strongly deshields the adjacent C1 and C3 carbons, moving their signal significantly downfield (~73 ppm) compared to a standard alkane carbon.

-

Bromine Atom: The bromine atom influences the aromatic carbon shifts through a combination of inductive and resonance effects. It deshields the carbon it is directly attached to (C5) and has a more complex effect on the other aromatic carbons.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the acquisition of accurate and reliable NMR data, a standardized protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing reproducibility.

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent solvent for this compound and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.

-

Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference. Verify its presence.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Configuration & Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region of the ¹H spectrum.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) sequence.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512-1024 scans, or more, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-220 ppm.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm (¹H) or the CDCl₃ triplet to 77.16 ppm (¹³C).

-

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its molecular structure. The ¹H spectrum is characterized by a prominent 4H singlet for the equivalent methylene groups and a distinct set of three signals in the aromatic region. The ¹³C spectrum is expected to show six signals, reflecting the molecule's symmetry. The chemical shifts and coupling patterns are governed by the predictable electronic effects of the fused dihydrofuran ring and the bromine substituent. This guide provides a solid framework for the interpretation of these spectra and a reliable protocol for their experimental acquisition, serving as an essential resource for scientists working with this compound.

References

-

Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

-

Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). ¹H-NMR and ¹³C-NMR spectra of 5-FA. ResearchGate. Retrieved from [Link]

-

Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 220513-49-5 | 5-Bromo-1,3-dihydro-2-benzofuran. Retrieved from [Link]

- Kobayashi, K., Shik, K., & Nishino, H. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 549.

-

A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

MUNI. (n.d.). Chemical shift for a given molecule. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1535.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- | 220513-49-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO-(220513-49-5) 1H NMR spectrum [chemicalbook.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydroisobenzofuran, also known as 5-bromophthalane, is a halogenated derivative of 1,3-dihydroisobenzofuran. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The isobenzofuran core is a key structural motif in a number of natural products and synthetic compounds with therapeutic potential. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, process development, and formulation.

This in-depth technical guide provides a focused examination of the melting and boiling points of this compound, complete with detailed experimental protocols for their determination. Furthermore, it offers insights into the synthesis of the parent scaffold and essential safety precautions for handling brominated aromatic compounds in a laboratory setting.

Physicochemical Properties of this compound

The physical state and thermal properties of a compound are critical parameters that influence its handling, purification, and reaction conditions. Below is a summary of the key physical properties of this compound.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₇BrO | --- | [1][2] |

| Molecular Weight | 199.04 g/mol | --- | [1][2] |

| Appearance | White to off-white solid | Experimental | |

| Melting Point | 41-42 °C | Experimental | [3] |

| Boiling Point | 257.2 ± 40.0 °C | Predicted | |

| Density | 1.582 ± 0.06 g/cm³ | Predicted | |

| CAS Number | 220513-49-5 | --- | [1][2] |

Note: It is crucial to distinguish between experimental and predicted data. The melting point has been experimentally determined, while the boiling point and density are currently based on computational predictions and should be used as an estimate until experimentally verified.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The following sections provide detailed, self-validating protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow range. The capillary method is a widely used and reliable technique for this determination.

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. A small amount of the compound is placed on a clean, dry watch glass.

-

-

Capillary Tube Loading:

-

A capillary tube, sealed at one end, is pressed into the powdered sample. The open end is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the compound is obtained.

-

-

Apparatus Setup:

-

The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

-

Heating and Observation:

-

The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Validation:

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range may indicate the presence of impurities. The experiment should be repeated to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As the boiling point for this compound is predicted to be high, distillation or micro-boiling point methods are appropriate.

-

Sample Preparation:

-

A small amount (a few drops) of molten this compound is placed in a small test tube (fusion tube).

-

-

Capillary Inversion:

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

-

Apparatus Setup:

-

The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation:

-

The Thiele tube is heated gently at the side arm to ensure even heat distribution.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

-

Validation:

-

The measurement should be repeated with a fresh sample to confirm the result. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Caption: Workflow for Micro-Boiling Point Determination using the Thiele Tube.

Synthesis of the 1,3-Dihydroisobenzofuran Scaffold

The synthesis generally proceeds by reacting a 2-vinylphenyllithium derivative with a carbonyl compound to form a 2-vinylbenzyl alcohol.[4] This intermediate then undergoes an iodine-mediated cyclization to yield the 1-(iodomethyl)-1,3-dihydroisobenzofuran.[4] Subsequent chemical modifications can be performed to arrive at the desired substituted product. Researchers aiming to synthesize this compound could adapt such methods, starting with appropriately brominated precursors.

Safety and Handling of Brominated Aromatic Compounds

Brominated aromatic compounds require careful handling due to their potential toxicity and reactivity. The following are general safety guidelines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[5]

-

Handling: Avoid direct contact with skin and eyes.[5] In case of contact, wash the affected area immediately with copious amounts of water.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.[6]

For this compound specifically, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

This technical guide provides essential data on the physical properties of this compound, with a clear distinction between experimental and predicted values. The detailed protocols for melting and boiling point determination offer a practical framework for researchers to verify these properties and assess compound purity. By understanding these fundamental characteristics and adhering to the outlined safety procedures, scientists and drug development professionals can effectively and safely utilize this compound in their research endeavors.

References

-

UIV CHEM. Benzofuran-2-boronic acid Industrial Grade. [Link]

-

Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [Link]

-

PubChem. 5-Bromophthalide. National Institutes of Health. [Link]

-

Arctom Scientific. This compound. [Link]

-

PrepChem.com. Synthesis of Step (b), Production of 5-Bromophthalide. [Link]

-

Manipal Research Portal. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]

-

Kobayashi, K., Shik, K., et al. "A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS." HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]

-

Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. [Link]

-

National Research Council. LCSS: BROMINE. [Link]

Sources

The Crystal Structure of 5-Bromo-1,3-dihydroisobenzofuran Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 5-bromo-1,3-dihydroisobenzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but the causal logic behind experimental design, targeting researchers, scientists, and drug development professionals. We will dissect the synthesis, crystallization, and single-crystal X-ray diffraction analysis, using the pivotal antidepressant intermediate, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, as a central case study. The guide emphasizes the critical role of the bromine substituent in directing supramolecular assembly through halogen bonding and other non-covalent interactions. By integrating detailed protocols, data analysis, and visualizations, this document aims to serve as an authoritative resource for leveraging crystal structure insights in the rational design and optimization of novel therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

The 1,3-dihydroisobenzofuran, or phthalan, core is a privileged scaffold in modern pharmacology. Its rigid, yet three-dimensional, structure provides an excellent framework for positioning functional groups in precise orientations to interact with biological targets. The true value of this scaffold is unlocked through strategic substitution, where each appended group is chosen to modulate physicochemical properties, metabolic stability, and target affinity.

The Phthalan Core in Medicinal Chemistry

The phthalan ring system is a key structural motif in a variety of biologically active compounds. Its most notable application is in the field of neuroscience, forming the core of the selective serotonin reuptake inhibitor (SSRI) citalopram. The specific geometry of the phthalan ring system is crucial for its inhibitory activity at the serotonin transporter (SERT).

The Role of Bromine Substitution in Drug Design

The introduction of a bromine atom onto a molecular scaffold is a deliberate and strategic choice in drug design. Bromine, as a halogen, can significantly influence a molecule's properties in several ways:

-

Increased Lipophilicity: The bromine atom can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier.

-

Metabolic Blocking: Placed at a metabolically labile position, the bulky bromine atom can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, allowing it to act as a potent halogen bond donor. This highly directional, non-covalent interaction can be exploited to enhance binding affinity and selectivity to a protein target.[1]

This guide focuses specifically on derivatives of this compound, leveraging the well-documented crystal structure of a key citalopram intermediate to illustrate the core principles of their solid-state chemistry.[2][3]

Synthesis and Crystallization Strategies

The journey from a chemical concept to a high-resolution crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. This section details the methodologies for achieving both.

A Representative Synthetic Route

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran serves as an excellent exemplar of the preparation of this class of compounds. The process begins from the commercially available 5-bromophthalide (also known as 5-bromo-3H-isobenzofuran-1-one).[2][4]

Experimental Protocol: Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran [2][4]

-

Grignard Reaction: 5-Bromo-3H-isobenzofuran-1-one (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C (273 K) under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-fluorophenylmagnesium bromide (12 mmol) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). This step opens the lactone ring to form a ketone intermediate.

-

Reduction: The reaction mixture is again cooled to 0°C, and sodium borohydride (10 mmol) in methanol is added portion-wise. This reduces the ketone to a secondary alcohol, resulting in a diol.

-

Cyclization: After quenching the reduction, the crude diol is extracted and dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) is added, and the mixture is heated to reflux (e.g., 110°C or 353 K) with a Dean-Stark trap to remove water. The acid catalyzes the intramolecular etherification (cyclization) to form the desired 1,3-dihydroisobenzofuran ring.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.

Causality: The choice of a Grignard reagent allows for the direct introduction of the aryl substituent at the 1-position. The subsequent reduction and acid-catalyzed cyclization is an efficient method for forming the phthalan ring from the phthalide precursor.

The Art and Science of Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural chemistry. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol 1: Slow Evaporation

This is the most straightforward crystallization technique.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to rapid precipitation and small, poorly formed crystals. For 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, n-hexane has been shown to be effective.[2][4]

-

Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

-

Evaporation: Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm punctured with a few small holes), and place it in a vibration-free location.

-

Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing crystal nucleation and growth.

Protocol 2: Vapor Diffusion

This technique provides finer control over the rate of crystallization and is excellent for small quantities of material.

-

System Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a more volatile "anti-solvent" in which the compound is insoluble.

-

Diffusion: The anti-solvent vapor slowly diffuses into the inner vial containing the compound's solution.

-

Crystallization: This diffusion gradually decreases the solubility of the compound in the mixed solvent system, leading to slow and controlled crystal growth.

The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, its atomic structure can be determined. Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise bond lengths, bond angles, and information about the three-dimensional packing of molecules.

The overall workflow can be summarized as follows:

Caption: A schematic overview of the major steps in determining a molecular structure via single-crystal X-ray diffraction.

A Step-by-Step Guide to the Workflow:

-

Crystal Mounting: A high-quality crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (e.g., 120 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, generating a series of diffraction images.

-

Data Integration: Specialized software is used to identify the diffraction spots on the images, determine the unit cell dimensions of the crystal, and integrate the intensities of all the unique reflections. This process results in a reflection file (e.g., an HKL file).

-

Structure Solution: The central challenge of crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement. Computational methods (e.g., direct methods or Patterson synthesis) are used to generate an initial estimate of the electron density map, which reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This model is then analyzed to determine key geometric parameters and intermolecular interactions.

Structural Analysis of a this compound Derivative

Here, we use the published structure of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CSD Refcode: WODJIB) as a detailed case study.[2][3]

Molecular Conformation and Geometry

The analysis of the crystal structure reveals precise details about the molecule's three-dimensional shape. The isobenzofuran ring system is nearly planar. The 4-fluorophenyl ring at the 1-position is significantly twisted relative to the phthalan core, with a dihedral angle of 71.50(9)°.[2][4] This twisted conformation is a critical feature that will influence how the molecule can interact with a protein binding pocket.

| Parameter | Value (Å) | Parameter | Value (°) |

| Br1—C11 | 1.905 (3) | C10—C11—C12 | 121.2 (3) |

| O1—C7 | 1.469 (3) | C7—O1—C14 | 109.1 (2) |

| O1—C14 | 1.378 (3) | C1—C7—O1 | 106.8 (2) |

| F1—C4 | 1.362 (3) | C14—C9—C8 | 107.9 (2) |

| Table 1: Selected bond lengths and angles for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Data sourced from Harrison et al. (2006).[2][4] |

Supramolecular Assembly: The Power of the Bromine Atom

In the solid state, molecules do not exist in isolation. They pack together to form a stable, repeating lattice, guided by a network of intermolecular forces. In this derivative, the bromine atom plays a commanding role in dictating the crystal packing.

The Br···Br Halogen Bond:

A key feature of the crystal packing is an unusually short intermolecular contact between the bromine atoms of two adjacent molecules.[2][4] The Br1···Br1 distance is 3.4311 (5) Å, which is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å).[2][4] This is a classic example of a Type II halogen bond.

This interaction arises because the electron density around the bromine atom is not uniform. The region along the extension of the C—Br bond has a positive electrostatic potential (the σ-hole), while the region perpendicular to the bond is negative. The positive σ-hole of one bromine atom is attracted to the negative equatorial region of another, resulting in a strong, directional interaction that acts as a "supramolecular staple" holding the crystal lattice together.

Caption: Schematic of the Type II Br···Br halogen bond, showing the interaction between the positive σ-hole (δ+) and the negative equatorial belt (δ-).

Other weak interactions, such as C—H···F hydrogen bonds, also contribute to the overall stability of the crystal lattice, but the Br···Br halogen bond is the most prominent directional force.[2]

Implications for Drug Design and Development

The detailed structural knowledge gained from crystallography is not merely an academic exercise; it is actionable intelligence for drug development.

-

Structure-Based Drug Design: Understanding the precise 3D conformation of the phthalan core and its substituents allows for the computational docking of these molecules into homology models or crystal structures of their protein targets, such as SERT. This can rationalize observed structure-activity relationships (SAR) and guide the design of new analogues with improved affinity or selectivity.

-

Lead Optimization: The bromine atom's role in forming strong halogen bonds can be exploited. If a target protein has an electron-rich region (like the backbone carbonyl of an amino acid) near the binding site, positioning the bromine atom to form a halogen bond can significantly increase ligand affinity. The specific Br···Br interaction observed here provides a blueprint for designing crystal lattices with predictable properties, a field known as crystal engineering.

-

Polymorph Screening: The way a drug molecule packs in its solid form (polymorphism) can dramatically affect its solubility, dissolution rate, and bioavailability. Crystal structure analysis is the definitive tool for identifying and characterizing different polymorphs, which is a critical step in pharmaceutical development and regulatory approval.

Conclusion

The crystal structure of this compound derivatives provides a compelling case study in the power of solid-state analysis for drug discovery. Through the lens of X-ray crystallography, we can visualize the precise molecular geometry and understand the subtle yet powerful non-covalent forces that govern supramolecular assembly. The bromine atom, often incorporated to modulate pharmacokinetic properties, reveals its dual role as a critical director of crystal packing through strong and directional halogen bonds. This guide has outlined the key experimental and analytical workflows required to unlock this structural information, providing researchers with a framework for applying these insights to the rational design of next-generation therapeutics.

References

-

Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534–o1535. [Link]

-

Manipal Academy of Higher Education, Manipal, India. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal. [Link]

-

ResearchGate. (2016). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. [Link]

-

Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). Acta Crystallographica Section E: Structure Reports Online, E62, o1534-o1535. [Link]

-

Harrison, W. T. A., et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E, 62(4), o1534-o1535. [Link]

-

ResearchGate. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]

-

PubChem. (n.d.). 5-Bromophthalide. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(29), 7748–7757. [Link]

Sources

The Isobenzofuran Ring System: A Guide to its Fundamental Reactivity and Synthetic Utility

Abstract

The isobenzofuran ring system, a seemingly simple bicyclic heterocycle, stands as a cornerstone of reactive intermediate chemistry. Its transient nature and profound reactivity have long captivated and challenged synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the reactivity of isobenzofuran. We will delve into its electronic structure, the methods for its generation, its hallmark participation in cycloaddition reactions, and its strategic application in the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful, yet ephemeral, chemical entity.

The Enigmatic Nature of Isobenzofuran: Structure and Aromaticity

Isobenzofuran is a bicyclic heterocyclic compound composed of a furan ring fused to a benzene ring.[1] Unlike its stable isomer, benzofuran, isobenzofuran is highly reactive and readily polymerizes.[1] This inherent instability is a direct consequence of its electronic structure. While the benzene ring is aromatic, the fusion of the furan ring disrupts the benzenoid system, resulting in a molecule with significant o-quinoidal character. This disruption of aromaticity in the six-membered ring makes the molecule eager to react in ways that restore a more stable, fully aromatic benzenoid system in the product.

The parent isobenzofuran is a fleeting intermediate, but its derivatives, particularly those with bulky substituents at the 1- and 3-positions like 1,3-diphenylisobenzofuran, can be stable, isolable compounds.[1][2] These stable analogs have been instrumental in studying the fundamental reactivity of the isobenzofuran core.

Generation of Isobenzofuran: Taming a Transient Intermediate

Due to its high reactivity, isobenzofuran is almost always generated in situ for subsequent reactions.[2] The choice of precursor and generation method is critical and depends on the desired application and the compatibility of the reaction conditions with other present functional groups.

Common Precursors and Generation Methods

A variety of precursors have been developed for the generation of isobenzofuran. Some of the most reliable methods are summarized in the table below.

| Precursor | Generation Method | Key Advantages |

| 1,4-Epoxy-1,4-dihydronaphthalene | Retro-Diels-Alder reaction (thermolysis or photolysis) | Clean generation of isobenzofuran and a volatile byproduct (ethylene). |

| o-Phthalaldehyde derivatives | Reduction or reaction with nucleophiles | Readily available starting materials. |

| 1,3-Dihydroisobenzofuran derivatives | Oxidation | Allows for the generation of substituted isobenzofurans. |

| o-Alkynylbenzaldehydes or ketones | Cyclization reactions | Provides access to a diverse range of substituted isobenzofurans. |

A reliable and convenient synthesis providing high yields of isobenzofuran that is stable for extended periods under specific conditions has been developed, allowing for its isolation as a colorless solid.[2]

Workflow for In-Situ Generation and Trapping

The following diagram illustrates a typical workflow for the in situ generation of isobenzofuran via a retro-Diels-Alder reaction and its subsequent trapping with a dienophile.

Caption: Workflow for the in-situ generation and trapping of isobenzofuran.

The Cornerstone of Reactivity: The Diels-Alder Reaction

The quintessential reaction of the isobenzofuran ring system is the [4+2] cycloaddition, or Diels-Alder reaction. Isobenzofurans are among the most reactive dienes known, a property directly linked to the thermodynamic driving force of forming a more stable aromatic system in the product.[2][3]

Mechanism and Stereoselectivity

The Diels-Alder reaction of isobenzofuran with a dienophile proceeds through a concerted, pericyclic mechanism. The reaction is typically highly stereoselective, with the stereochemistry of the dienophile being retained in the product. The endo product is often favored due to secondary orbital interactions, although the product distribution can be influenced by steric factors and reaction conditions.

Caption: The Diels-Alder reaction of isobenzofuran with a dienophile.

Scope of the Reaction

Isobenzofurans react with a vast array of dienophiles, including:

-

Electron-deficient alkenes and alkynes: These are classic dienophiles that react rapidly with isobenzofurans.

-

Strained alkenes and alkynes: Highly strained systems are readily trapped by isobenzofurans.[2]

-

Hetero-dienophiles: Isobenzofurans can also participate in hetero-Diels-Alder reactions with dienophiles containing heteroatoms, providing access to a variety of heterocyclic scaffolds.[4][5]

-

Arynes: The reaction with arynes is a powerful method for the synthesis of annulated polycyclic aromatic hydrocarbons.[2]

-

Singlet Oxygen: 1,3-Diphenylisobenzofuran is a well-known trapping agent for singlet oxygen.[2][6]

The reactivity of isobenzofuran with singlet oxygen is intermediate between that of furan and 1,3-diphenylisobenzofuran.[6]

Applications in Chemical Synthesis and Drug Development

The unique reactivity of the isobenzofuran ring system has been leveraged in the synthesis of a wide range of complex molecules.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

A key application of isobenzofurans is the synthesis of PAHs.[7] Through a sequence of in-situ generation and Diels-Alder reactions, complex, fused aromatic systems can be constructed in a controlled manner. This strategy allows for the selective introduction of functionalities and the formation of specific regioisomers.[7][8]

Natural Product Synthesis

The Diels-Alder reaction of isobenzofurans has been a key step in the total synthesis of several natural products.[9] The ability to rapidly construct complex polycyclic frameworks makes this a highly convergent and efficient strategy. For instance, an intramolecular Diels-Alder reaction of a substituted isobenzofuran was a pivotal step in the convergent synthesis of the antibiotic resistomycin.[10]

Medicinal Chemistry and Drug Development

The isobenzofuranone (or phthalide) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[11][12][13] Derivatives of isobenzofuran-1(3H)-one have been investigated for a range of biological activities, including antifungal, antidepressant, and anticancer properties.[14][15][16][17] The development of efficient synthetic methods, such as domino one-pot processes catalyzed by copper or palladium, has facilitated the synthesis of diverse libraries of these compounds for drug discovery programs.[11][14]

Experimental Protocols

Protocol: In-Situ Generation of Isobenzofuran and Trapping with N-Methylmaleimide

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

1,4-Epoxy-1,4-dihydronaphthalene

-

N-Methylmaleimide

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-epoxy-1,4-dihydronaphthalene (1.0 eq) and N-methylmaleimide (1.1 eq).

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude Diels-Alder adduct.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Outcome: The formation of the exo and endo Diels-Alder adducts of isobenzofuran and N-methylmaleimide. The exo adduct is often the major product in this particular reaction.

Conclusion

The isobenzofuran ring system, despite its transient existence, represents a powerful tool in the arsenal of synthetic organic chemists. Its high reactivity in Diels-Alder cycloadditions, driven by the re-aromatization of the benzenoid ring, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of its generation, reactivity, and the scope of its transformations is essential for leveraging its full synthetic potential. As the demand for novel and complex molecules in materials science and drug discovery continues to grow, the fundamental reactivity of the isobenzofuran ring system will undoubtedly continue to inspire innovative synthetic strategies.

References

Sources

- 1. Isobenzofuran - Wikipedia [en.wikipedia.org]

- 2. BJOC - Preparation and isolation of isobenzofuran [beilstein-journals.org]

- 3. Preparation and isolation of isobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 5. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The reactivity of isobenzofuran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Ring Selective Generation of Isobenzofuran for Divergent Access to Polycyclic Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.lucp.net [books.lucp.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-1,3-dihydroisobenzofuran

Introduction

5-Bromo-1,3-dihydroisobenzofuran, a halogenated bicyclic ether, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields who require a comprehensive understanding of this reagent's characteristics to ensure its effective and safe utilization.

Chemical Profile and Intrinsic Stability

This compound is a white to off-white solid with a melting point of approximately 41-42°C. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a bromine substituent on the aromatic portion. This unique combination of a brominated aromatic system and a cyclic ether dictates its reactivity and stability profile. While the dihydroisobenzofuran scaffold is found in numerous biologically active molecules, the inherent reactivity of the ether linkage and the carbon-bromine bond necessitates careful handling and storage.[2][3]

| Property | Value | Source(s) |

| CAS Number | 220513-49-5 | N/A |

| Molecular Formula | C₈H₇BrO | N/A |

| Molecular Weight | 199.04 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 41-42 °C | N/A |

| Recommended Storage | 2-8°C, Sealed, Dry | N/A |

Potential Degradation Pathways

The stability of this compound is influenced by its susceptibility to several degradation mechanisms, primarily driven by the ether functionality and the presence of the bromine atom. Understanding these pathways is critical for developing effective storage and handling strategies.

Peroxide Formation

The dihydrofuran ring contains an ether linkage, making this compound susceptible to autoxidation in the presence of atmospheric oxygen to form explosive peroxide crystals. This is a well-documented hazard for many cyclic and acyclic ethers. The reaction is a free-radical process initiated by light, heat, or the presence of contaminants.

The likely mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen, followed by reaction with molecular oxygen to form a hydroperoxide. These peroxides can be highly unstable and may detonate upon shock, friction, or heating.

Figure 1: Simplified free-radical mechanism for peroxide formation.

Hydrolysis

The ether linkage in the dihydrofuran ring is susceptible to acid-catalyzed hydrolysis, which would lead to ring-opening. While generally stable under neutral and basic conditions, the presence of strong acids can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by water. This would result in the formation of a brominated hydroxymethyl-substituted benzyl alcohol. Although this process is less rapid than peroxide formation under typical storage conditions, exposure to acidic environments should be avoided.

Photodegradation and Debromination

Brominated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is weaker than a C-H or C-C bond, making it a potential point of cleavage upon absorption of sufficient light energy. This can initiate radical reactions, leading to debromination and the formation of various byproducts. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond due to its lower bond dissociation energy.[4]

Figure 2: Potential photodegradation pathway via C-Br bond cleavage.

Recommended Storage and Handling Protocols

To mitigate the aforementioned degradation pathways and ensure the long-term stability and purity of this compound, the following protocols are recommended. These protocols are designed as a self-validating system to maintain the integrity of the compound.

Core Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, including peroxide formation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting peroxide formation.[5] |

| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation, particularly cleavage of the C-Br bond. |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage and minimizes water-promoted side reactions. |

Experimental Protocol: Long-Term Storage

-

Procurement and Initial Handling : Upon receipt, immediately inspect the container for any signs of damage.

-

Aliquoting : If the entire quantity will not be used at once, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.

-

Container Preparation : Use clean, dry amber glass vials with PTFE-lined screw caps.

-

Inerting : Before sealing, flush the vial with a gentle stream of argon or nitrogen for at least 30 seconds to displace any air.

-

Sealing : Tightly seal the vial to ensure an air- and moisture-tight closure. For added protection, wrap the cap with Parafilm®.

-

Labeling : Clearly label each vial with the compound name, date of receipt, date opened/aliquoted, and a "peroxide-former" warning.

-

Secondary Containment : Place the sealed vials in a labeled, sealed secondary container, such as a desiccator cabinet, stored in a refrigerator at 2-8°C.

Quality Control and Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period or has been opened multiple times.

Peroxide Testing

Due to the risk of peroxide formation, it is imperative to test for the presence of peroxides before use, especially if the container has been opened previously and stored for more than three months.

Experimental Protocol: Peroxide Test Strip Method

-

Sample Preparation : In a well-ventilated fume hood, dissolve a small amount (10-20 mg) of this compound in 1-2 mL of a peroxide-free solvent (e.g., isopropanol or acetic acid).

-

Testing : Dip a peroxide test strip into the solution for 1-2 seconds.

-

Observation : Remove the strip and wait for the time specified in the manufacturer's instructions. Compare the color of the test pad to the color chart provided with the strips.

-

Action : If peroxides are detected at a concentration >10 ppm, the material should be treated to remove peroxides or disposed of according to institutional safety guidelines. Do not distill or concentrate material containing peroxides.

Purity Assessment by Analytical Chromatography

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive purity assessment.

a) GC-MS for Volatile Impurities and Degradation Products

GC-MS is well-suited for identifying volatile impurities, residual solvents, and potential degradation products such as the debrominated analog (1,3-dihydroisobenzofuran).[6][7]

Experimental Protocol: GC-MS Analysis

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injection : 1 µL of a ~1 mg/mL solution in a suitable solvent (e.g., ethyl acetate), splitless injection.

-

Temperature Program :

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Detection : Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

Expected Outcome : A major peak corresponding to this compound. Potential impurities would include a peak for 1,3-dihydroisobenzofuran (M+ at m/z 120) and other brominated or ring-opened species.

b) HPLC for Non-Volatile Impurities and Quantification

Reverse-phase HPLC with UV detection is an excellent method for quantifying the purity of the main compound and detecting non-volatile impurities.[8][9]

Experimental Protocol: HPLC-UV Analysis

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water (with 0.1% formic acid for better peak shape).

-

Solvent B: Acetonitrile (with 0.1% formic acid).

-

-

Gradient : Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 220 nm and 254 nm.

-

Sample : ~0.5 mg/mL solution in the mobile phase.

-

Expected Outcome : A single major peak for this compound. Purity can be calculated based on the area percentage of the main peak.

Figure 3: Integrated workflow for storage and quality control.

Conclusion